

# physical and chemical properties of 5-Hydrazinyl-2-methoxypyridine

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## Compound of Interest

Compound Name: 5-Hydrazinyl-2-methoxypyridine

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## An In-depth Technical Guide to 5-Hydrazinyl-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **5-Hydrazinyl-2-methoxypyridine**. It includes detailed experimental protocols, key reactivity profiles, and spectral data to support its application in research and development, particularly in the fields of medicinal chemistry and organic synthesis.

### Core Properties and Data

**5-Hydrazinyl-2-methoxypyridine**, also known by its IUPAC name (6-methoxypyridin-3-yl)hydrazine, is a substituted pyridine derivative.<sup>[1][2][3]</sup> Its structure incorporates a nucleophilic hydrazine group and a methoxy group on a pyridine ring, making it a valuable intermediate for the synthesis of more complex heterocyclic compounds.<sup>[4]</sup>

### Physical and Chemical Properties

The key physical and chemical properties of **5-Hydrazinyl-2-methoxypyridine** are summarized below. This data is essential for handling, storage, and reaction planning.

| Property           | Value  | Reference(s) |
|--------------------|--|--------------|
| IUPAC Name         | (6-methoxypyridin-3-yl)hydrazine   | [1][2]       |
| CAS Number         | 160664-95-9  | [2][4]       |
| Molecular Formula  | C <sub>6</sub> H <sub>9</sub> N <sub>3</sub> O                             | [1][2][4]    |
| Molecular Weight   | 139.16 g/mol   | [1][4]       |
| Appearance         | Off-white to yellow solid<br>(typical for similar compounds)               |              |
| Melting Point      | 64 °C  |              |
| Boiling Point      | 283.5 - 284 °C at 760 mmHg   | [2][4]       |
| Density            | 1.228 g/cm <sup>3</sup>  | [2][4]       |
| Flash Point        | ~125 °C  | [2][4]       |
| pKa (Predicted)    | 4.60 ± 0.24  | [4]          |
| Storage Conditions | Store in freezer (-20°C), under<br>inert atmosphere, keep in dark<br>place | [4]          |

## Spectral Data Summary

While specific experimental spectra for **5-Hydrazinyl-2-methoxypyridine** are not widely published, the following table outlines the expected characteristic spectral data based on its functional groups and analysis of similar structures.[5][6][7]

| Spectroscopy Type   | Expected Chemical Shifts / Absorption Bands  |
|---------------------|--|
| <sup>1</sup> H NMR  | $\delta$ ~8.0-8.2 ppm (s, 1H): Aromatic H on C2 (deshielded by N and adjacent to hydrazine).<br>$\delta$ ~7.0-7.5 ppm (dd, 1H): Aromatic H on C4.<br>$\delta$ ~6.6-6.8 ppm (d, 1H): Aromatic H on C6.<br>$\delta$ ~3.8-4.0 ppm (s, 3H): Methoxy (-OCH <sub>3</sub> ) protons.<br>$\delta$ ~4.0-5.5 ppm (br s, 3H): Hydrazine (-NHNH <sub>2</sub> ) protons, broad and exchangeable. <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> |
| <sup>13</sup> C NMR | $\delta$ ~160-165 ppm: C2 (attached to OCH <sub>3</sub> ).<br>$\delta$ ~140-145 ppm: C6 (ipso-carbon to hydrazine).<br>$\delta$ ~135-140 ppm: C4.<br>$\delta$ ~110-115 ppm: C5.<br>$\delta$ ~105-110 ppm: C3.<br>$\delta$ ~50-55 ppm: Methoxy (-OCH <sub>3</sub> ) carbon. <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>  |
| IR Spectroscopy     | 3200-3400 cm <sup>-1</sup> (m, br): N-H stretching (hydrazine).<br>3000-3100 cm <sup>-1</sup> (w): Aromatic C-H stretching.<br>2850-2950 cm <sup>-1</sup> (m): Aliphatic C-H stretching (methoxy).<br>1580-1610 cm <sup>-1</sup> (m-s): C=C and C=N stretching (pyridine ring).<br>1250-1300 cm <sup>-1</sup> (s): Aryl C-O stretching (methoxy). <a href="#">[7]</a> <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a>             |
| Mass Spectrometry   | [M] <sup>+</sup> : Expected at m/z = 139.0746 (Exact Mass). <a href="#">[1]</a> <a href="#">[3]</a>  |

## Reactivity Profile

The chemistry of **5-Hydrazinyl-2-methoxypyridine** is dominated by the hydrazine moiety. The terminal nitrogen is highly nucleophilic and readily reacts with electrophiles.

**Reaction with Carbonyls:** A key reaction is its condensation with aldehydes and ketones to form stable hydrazone derivatives.[\[1\]](#)[\[17\]](#)[\[18\]](#) This reaction is typically catalyzed by a small amount of acid and is fundamental to using this compound as a building block for synthesizing larger, biologically active molecules.[\[18\]](#)[\[19\]](#)

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